N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in the literature . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Condensed Heterocyclic Systems : Research has demonstrated the synthesis of thiazolo[3,2-b]-s-triazoles, including compounds with the 4-fluorophenyl group, showing diuretic, antibacterial, and antifungal activities (Mohan, 2002).
Structural Characterization
- Crystal Structures of Structural Analogs : Studies on closely related compounds, including thiazolo and triazolo derivatives, have been performed, focusing on their cytotoxic potential and crystal structure elucidation using synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).
Pharmacological Properties
- Thiazolopyrimidine Derivatives : Thiazolopyrimidine derivatives exhibit significant pharmacological properties, including antiviral, antitumor, antibacterial, and antihypertensive effects. Their structures have been evaluated crystallographically, revealing their potential for various microbial activities (Prasad & Begum, 2018).
Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Agents : A series of quinolines, thiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing significant potential against various strains (Sahi & Paul, 2016).
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-3-4-16(11-14(13)2)20(27)23-10-9-18-12-28-21-24-19(25-26(18)21)15-5-7-17(22)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDWELFUXWUNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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